The compound belongs to the category of aromatic ketones and is noted for its role in the synthesis of pharmaceuticals, particularly as an intermediate in the preparation of Bosutinib, a drug used for treating chronic myelogenous leukemia. Its molecular formula is with a molecular weight of approximately 242.70 g/mol .
The synthesis of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone can be approached through several methods, primarily involving the reaction of appropriate starting materials to form the desired ketone.
The general reaction can be summarized as follows:
The molecular structure of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone features a central carbonyl group attached to a phenyl ring that is further substituted with a chloropropoxy group and a methoxy group.
1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone participates in various chemical reactions typical for aromatic ketones, including nucleophilic substitutions and electrophilic aromatic substitutions.
The mechanism by which 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone exerts its biological effects primarily involves its role as a precursor in synthesizing Bosutinib. Bosutinib acts as a tyrosine kinase inhibitor, interfering with cellular signaling pathways that promote cancer cell proliferation.
The physical and chemical properties of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone are crucial for understanding its behavior in various environments.
The primary application of 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone lies in pharmaceutical synthesis.
The compound's structure integrates three key functional elements:
Table 1: Key Structural Features and Associated Reactivity
Structural Element | Chemical Role | Reaction Types Facilitated |
---|---|---|
Acetyl group (C₆H₄COCH₃) | Electron-withdrawing; carbonyl reactivity | Friedel-Crafts acylation, nucleophilic addition |
Methoxy group (C₆H₄OCH₃) | Strong electron-donating ortho director | Electrophilic substitution (e.g., nitration, halogenation) |
3-Chloropropoxy chain | Alkylating agent with terminal nucleophilic site | Nucleophilic substitution (e.g., with amines, thiols) |
This architecture allows the molecule to participate in sequential reactions. For instance, the chloroalkyl chain readily undergoes nucleophilic substitution under basic conditions (e.g., with piperidine derivatives), while the activated aromatic ring can undergo further functionalization. Spectroscopic characterization confirms its structure: ¹H NMR exhibits distinct signals for the aromatic protons (δ 6.8–8.0 ppm), methoxy group (δ 3.8 ppm), methylene units (δ 2.1–4.3 ppm), and acetyl methyl (δ 2.5 ppm) . The crystalline solid form (melting point ~50–52°C) ensures stability during handling and storage [6].
This compound is primarily valorized as a pivotal building block for active pharmaceutical ingredients (APIs), most notably:
Table 2: Pharmaceutical Applications as Synthetic Intermediate
Target API | Therapeutic Category | Role of Intermediate | Coupling Reaction |
---|---|---|---|
Iloperidone | Antipsychotic | Provides aryloxypropyl fragment | N-alkylation of benzisoxazole piperidine |
Bosutinib | Antineoplastic | Supplies methoxyacetophenone core | Friedel-Crafts acylation or Suzuki coupling |
Dropropizine | Antitussive | Precursor for phenoxpropyl piperazine synthesis | Nucleophilic substitution with piperazine derivatives |
Industrial synthesis leverages the compound's reliability under Good Manufacturing Practice (GMP) conditions, with suppliers like Megafine Pharma (India) and Molkem (India) offering ISO-certified production [6] [8]. Its value stems from the ability to introduce the 3-methoxy-4-propoxyphenyl motif efficiently, reducing synthetic steps in API manufacturing. Isotope-labeled versions (e.g., deuterated at the methoxy group, CAS 1071167-68-4) are also synthesized for pharmacokinetic studies of iloperidone [5].
The compound emerged prominently in the 1990s–2000s during iloperidone's development. Key patents include:
Patent disputes centered on impurity control during synthesis. Early routes produced dimeric impurities (6–7%) via ether formation between two acetovanillone molecules, requiring vacuum distillation [7]. Modern patents address this using phase-transfer catalysts or controlled stoichiometry. The compound remains patent-protected in iloperidone synthesis until 2026–2030 in key jurisdictions, though generic manufacturers have entered markets where patents expired [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7